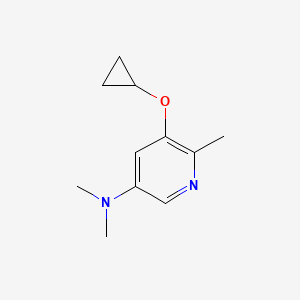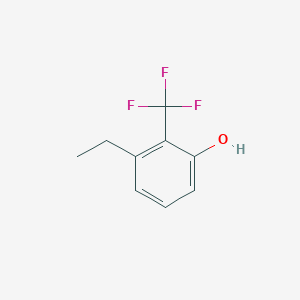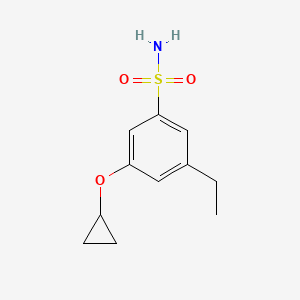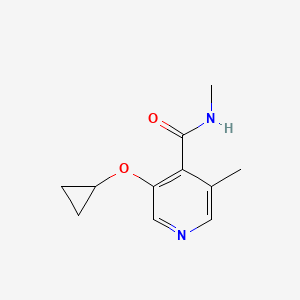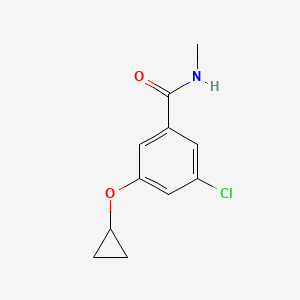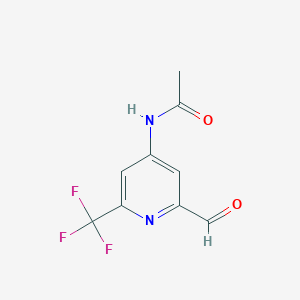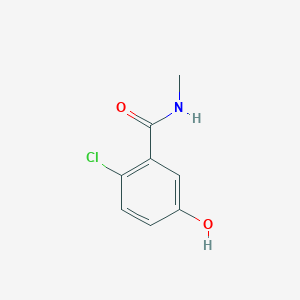
2-Chloro-5-hydroxy-N-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-hydroxy-N-methylbenzamide is an organic compound with a molecular formula of C8H8ClNO2 It is a derivative of benzamide, characterized by the presence of a chlorine atom at the second position, a hydroxyl group at the fifth position, and a methyl group attached to the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-hydroxy-N-methylbenzamide typically involves the chlorination of 5-hydroxy-N-methylbenzamide. One common method is to start with 5-hydroxy-N-methylbenzamide and react it with thionyl chloride (SOCl2) to introduce the chlorine atom at the second position. The reaction is usually carried out under reflux conditions to ensure complete chlorination.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-5-hydroxy-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to 2-chloro-5-hydroxy-N-methylbenzylamine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, reacting with sodium methoxide (NaOCH3) can replace the chlorine with a methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products Formed
Oxidation: 2-Chloro-5-oxo-N-methylbenzamide.
Reduction: 2-Chloro-5-hydroxy-N-methylbenzylamine.
Substitution: 2-Methoxy-5-hydroxy-N-methylbenzamide.
Aplicaciones Científicas De Investigación
2-Chloro-5-hydroxy-N-methylbenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties. Researchers investigate its effects on different biological systems to understand its mechanism of action and potential therapeutic applications.
Medicine: Due to its structural similarity to other bioactive compounds, this compound is explored for its potential use in drug development. It may serve as a lead compound for designing new drugs with improved efficacy and safety profiles.
Industry: The compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications, including the manufacture of polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-Chloro-5-hydroxy-N-methylbenzamide involves its interaction with specific molecular targets in biological systems. The hydroxyl group at the fifth position allows for hydrogen bonding with target proteins, while the chlorine atom at the second position enhances its lipophilicity, facilitating its passage through cell membranes. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects. Further research is needed to elucidate the exact molecular pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-5-fluoro-N-methylbenzamide
- 2-Chloro-5-methoxy-N-methylbenzamide
- 2-Chloro-5-aminomethylbenzamide
Uniqueness
2-Chloro-5-hydroxy-N-methylbenzamide is unique due to the presence of both a hydroxyl group and a chlorine atom on the benzamide ring. This combination of functional groups imparts distinct chemical and biological properties, making it a versatile compound for various applications. The hydroxyl group enhances its solubility in polar solvents, while the chlorine atom increases its reactivity towards nucleophiles, allowing for diverse chemical transformations.
Propiedades
Fórmula molecular |
C8H8ClNO2 |
|---|---|
Peso molecular |
185.61 g/mol |
Nombre IUPAC |
2-chloro-5-hydroxy-N-methylbenzamide |
InChI |
InChI=1S/C8H8ClNO2/c1-10-8(12)6-4-5(11)2-3-7(6)9/h2-4,11H,1H3,(H,10,12) |
Clave InChI |
XYRZFRSNUHDHCS-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)C1=C(C=CC(=C1)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





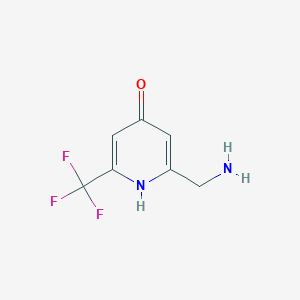
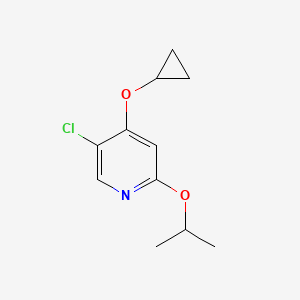
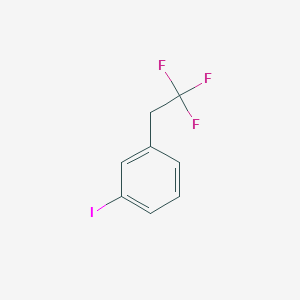
![2-(3-Fluorophenyl)-2,7-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B14841264.png)

